N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide
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Overview
Description
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide is a chemical compound that belongs to the class of pyrazine derivatives This compound is characterized by the presence of a chloropyrazine ring, a methyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide typically involves the reaction of 3-chloropyrazine-2-carbaldehyde with 2-methyl-3-methylsulfanylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropyrazine ring can be reduced to a pyrazine ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under an inert atmosphere.
Substitution: Amines or thiols; reactions are often conducted in polar solvents like ethanol or acetonitrile, with or without a catalyst.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Pyrazine derivatives.
Substitution: Amino or thiol-substituted pyrazine derivatives.
Scientific Research Applications
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(3-Chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide can be compared with other pyrazine derivatives such as:
3-Chloropyrazine-2-carbaldehyde: A precursor in the synthesis of the compound.
2-Methyl-3-methylsulfanylpropanamide: Another precursor used in the synthesis.
3-Chloropyrazin-2-yl)methanamine hydrochloride: A similar compound with a different functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-2-methyl-3-methylsulfanylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-7(6-16-2)10(15)14-5-8-9(11)13-4-3-12-8/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWJSNFQFGOCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)C(=O)NCC1=NC=CN=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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